AdCaPy

描述

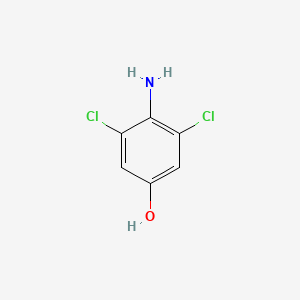

Significance and Context within Substituted Phenol (B47542) Research

Substituted phenols are a critical class of organic compounds, recognized for their extensive applications in human health, agriculture, and the development of synthetic materials. researchgate.net Within this broad category, 4-Amino-3,5-dichlorophenol holds significance due to the specific arrangement of its functional groups. The presence of two chlorine atoms at the 3 and 5 positions of the aromatic ring creates an electron-withdrawing effect, which can influence the molecule's reactivity. smolecule.com Conversely, the amino group at the 4-position acts as an electron-donating group. smolecule.com This electronic interplay is a key point of interest in synthetic chemistry.

The primary significance of 4-Amino-3,5-dichlorophenol in research lies in its role as a versatile chemical intermediate. It is a documented impurity and starting material in the synthesis of pharmaceuticals such as the kinase inhibitor Lenvatinib. usbio.net In the field of agrochemicals, its biological activity is leveraged in the formulation of pesticides and herbicides. chemicalbook.com Furthermore, its chemical structure allows it to be used in the manufacturing of dyes. redalyc.orgcymitquimica.com

Beyond its use as a synthetic precursor, the compound itself is a subject of study. Research has identified it as a decoupling agent, meaning it can interfere with mitochondrial respiration. biosynth.com It has also been noted for its potential as a broad-spectrum antimicrobial agent, a property attributed to its ability to react with thiol groups in bacterial enzymes or proteins, thereby inhibiting their activity. usbio.netbiosynth.com The selective synthesis of such meta-substituted phenols presents a challenge to chemists due to the typical ortho-para directing effects in electrophilic aromatic substitution, making the development of synthetic routes an important research area. rsc.org

Historical Perspectives on Related Halogenated Aminophenols

While specific historical research focusing exclusively on 4-Amino-3,5-dichlorophenol is not extensively documented, the broader class of halogenated aminophenols has been a subject of chemical investigation for over a century. Early studies in the late 1920s and early 1930s explored the halogenation of aminophenols. For instance, research on the chlorination of p-aminophenol was published in the 1930s, laying some of the groundwork for understanding the reactivity of these structures. google.com

The development of synthetic methodologies for halogenated aromatic compounds, in general, has been driven by their utility as intermediates for agrochemicals and pharmaceuticals. google.com Halogen substituents, particularly fluorine, are known to increase lipophilicity and membrane permeability, which is a desirable trait in active ingredients. google.com

Historically, the synthesis of aminophenols often involved the reduction of nitrobenzene (B124822) in an acidic medium, which yields 2- and 4-aminophenol (B1666318) through the rearrangement of an intermediate. chemcess.com The controlled halogenation of the resulting aminophenol products in solvents like glacial acetic acid produces a variety of halogenated derivatives. chemcess.com Over time, research has focused on achieving greater regiochemical control in the synthesis of highly substituted phenols to produce specific isomers for targeted applications. researchgate.net The study of halogenated anilines and their metabolites has also contributed to the understanding of the biotransformation and potential effects of these chemical classes. wur.nl

Research Gaps and Future Directions in 4-Amino-3,5-dichlorophenol Studies

Despite its utility as a synthetic intermediate, 4-Amino-3,5-dichlorophenol is considered a relatively obscure compound, with limited specific research available on its broader applications and properties. smolecule.com This indicates significant gaps in the current body of knowledge and points toward several avenues for future investigation.

A primary area for future research is the expansion of its role as a building block in medicinal and pharmaceutical chemistry. While its use in the synthesis of Lenvatinib is known, its structural features could be exploited for the development of novel therapeutic agents that target other biological pathways. usbio.net

Further detailed investigation into its noted biological activities is warranted. The mechanisms behind its function as a mitochondrial decoupling agent and its antimicrobial properties could be explored more deeply. usbio.netbiosynth.com Such studies could clarify its structure-activity relationships and potentially lead to the design of more potent and specific agents.

The environmental fate of halogenated phenols and their transformation products is another critical research area. nih.govwhiterose.ac.uk Studies on the biodegradation and abiotic degradation pathways of 4-Amino-3,5-dichlorophenol would provide valuable data on its environmental persistence and mobility. whiterose.ac.uk Understanding how this compound behaves in soil and aquatic systems is essential for a complete profile. whiterose.ac.uk Additionally, developing more sensitive and efficient analytical methods for detecting and quantifying halogenated aminophenols and their metabolites in biological and environmental samples remains an important goal. wur.nlepa.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-3,5-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJIOEOCSJLAHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949136 | |

| Record name | 4-Amino-3,5-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26271-75-0 | |

| Record name | 3,5-Dichloro-1,4-aminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026271750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3,5-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3,5-DICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IC21JC84D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Amino 3,5 Dichlorophenol and Its Precursors

Established Reaction Pathways

Established methods for the synthesis of 4-Amino-3,5-dichlorophenol and its precursors are well-documented in chemical literature. These pathways often involve multi-step processes that have been refined over time for industrial application.

A common method for synthesizing substituted phenols involves diazotization followed by a coupling reaction. In a typical procedure, an aromatic amine, such as sulfanilic acid, is treated with a nitrite (B80452) source, like sodium nitrite, in the presence of a strong acid to form a diazonium salt. This intermediate is then coupled with a phenolic compound. For instance, the coupling of a diazonium salt with m-chlorophenol can be a route to a dichlorinated amino phenol (B47542) derivative. google.com The stability of the diazonium salt is a critical factor, often requiring low temperatures (0-5 °C) to prevent decomposition. rsc.org

This approach is foundational in the synthesis of various aromatic compounds and has been adapted for the preparation of precursors to 4-Amino-3,5-dichlorophenol. The subsequent conversion of the resulting azo compound to the final product typically involves a reduction step. google.com

Direct hydroxylation of dichlorinated phenols presents another synthetic avenue. This process involves the introduction of a hydroxyl group onto a dichlorinated aromatic ring. The specific conditions of the reaction, such as the choice of hydroxylating agent and catalyst, are crucial for directing the regioselectivity of the hydroxylation to obtain the desired isomer. smolecule.com For example, the transformation of 2,4-dichlorophenol (B122985) can be initiated by hydroxylation, leading to the formation of catecholic derivatives which can be further processed. nih.gov The efficiency of this method can be influenced by the presence of other substituents on the phenol ring.

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis and a key step in producing 4-Amino-3,5-dichlorophenol from its nitro precursor, 3,5-dichloro-4-nitrophenol. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common method. chemicalbook.com For instance, the reduction of 2,3,5-trimethyl-4-nitrophenol (B1610848) to its corresponding amine has been reported with a 78% yield using 5% Pd/C under hydrogen gas.

Alternatively, chemical reducing agents like sodium hydrosulfite or zinc powder in the presence of an acid or ammonium (B1175870) formate (B1220265) can be used. google.com The reduction of 2,3-dichloro-4-phenylazo phenol using hydrazine (B178648) hydrate (B1144303) or sodium hydrosulfite in an alkaline medium is another example of this approach, yielding the corresponding aminophenol with high efficiency. The choice of reducing agent can impact the yield and purity of the final product.

| Precursor | Reducing Agent | Catalyst | Solvent | Yield (%) |

| 2,3,5-trimethyl-4-nitrophenol | Hydrogen gas | 5% Pd/C | Methanol (B129727) | 78 |

| 2,3-dichloro-4-phenylazo phenol | Hydrazine hydrate | - | Aqueous NaOH | ≥95 |

| 2,3-dichloro-4-phenylazo phenol | Sodium hydrosulfite | - | Aqueous NaOH | 85-90 |

Table 1: Comparison of Reduction Methods for Nitro and Azo Compounds

An alternative pathway begins with a dichloroaniline derivative, such as 3,5-dichloroaniline (B42879). This precursor can be nitrated to introduce a nitro group at the para position. The subsequent reduction of this nitro group yields the desired 4-Amino-3,5-dichlorophenol. This multi-step process allows for the strategic construction of the target molecule by first establishing the chlorine and amino functionalities on the aromatic ring before introducing the hydroxyl group's precursor (the nitro group). The nitration step typically requires careful control of reaction conditions to ensure selective nitration and avoid the formation of unwanted byproducts. Following nitration, the reduction of the nitro group can be carried out using standard methods as described in the previous section.

Reduction of Corresponding Nitro Compounds or Azo Intermediates

Advanced Synthetic Strategies and Process Optimization

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental footprint of chemical processes. These strategies are also being applied to the synthesis of 4-Amino-3,5-dichlorophenol.

Efforts to enhance yield and control purity in the synthesis of 4-Amino-3,5-dichlorophenol and its intermediates are ongoing. One significant area of investigation is the use of microchannel reactors. These reactors offer superior mass and heat transfer compared to traditional batch reactors, which is particularly advantageous for highly exothermic reactions like diazotization. google.com By maintaining precise temperature control, microchannel reactors can minimize the decomposition of unstable intermediates like diazonium salts, thereby reducing the formation of impurities and increasing both the yield and purity of the final product. google.com

A comparative study on the synthesis of 4-amino-3-chlorophenol (B108459) demonstrated that using a microchannel reactor resulted in a total yield of over 82%, with purity exceeding 99%. In contrast, the conventional kettle reaction method yielded only 68.97% with a purity of 97.25%. google.com This highlights the potential of advanced reactor technology in process optimization.

Furthermore, purification techniques are crucial for obtaining high-purity products. A study on the synthesis of clenbuterol (B1669167) hydrochloride, which involves a 4-amino-3,5-dichloroacetophenone intermediate, detailed purification steps such as a slurry in cyclohexane (B81311) to remove trichlorinated byproducts and crystallization from ethyl acetate (B1210297) to eliminate mono-chlorinated impurities. vcu.edu These rigorous purification methods are essential for meeting the stringent quality requirements of pharmaceutical intermediates.

| Parameter | Microchannel Reactor | Conventional Kettle Reactor |

| Purity | >99% | 97.25% |

| Total Yield | >82% | 68.97% |

Table 2: Comparison of Microchannel Reactor and Conventional Kettle Reactor for 4-amino-3-chlorophenol Synthesis. google.com

Green Chemistry Approaches in 4-Amino-3,5-dichlorophenol Synthesis

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly being applied to the synthesis of 4-Amino-3,5-dichlorophenol and its precursors. These approaches focus on the use of alternative catalysts, environmentally friendly solvents, and innovative process technologies to minimize waste and enhance safety and efficiency.

One notable advancement is the use of electrochemical methods for the chlorination of aminophenol derivatives. An electrochemical procedure has been developed for the synthesis of chlorinated 4-aminophenol (B1666318) compounds, utilizing dichloromethane (B109758) (DCM) as both the solvent and the chlorine source. This method relies on the cathodic degradation of DCM to release chloride ions, which are then used to generate active chlorine at the anode for the chlorination process. rsc.org This catalyst-free approach offers a potentially cleaner alternative to traditional chlorination methods that often employ hazardous reagents.

The synthesis of precursors to 4-Amino-3,5-dichlorophenol has also seen the application of green chemistry principles. For instance, the production of 2,6-dichlorophenol, a potential starting material, has been investigated using methods that avoid high-energy-consuming distillation for separation. thieme-connect.de Research into dissolution and crystallization separation techniques is a key aspect of making the synthesis of such precursors more environmentally friendly. thieme-connect.de

Furthermore, the development of solid acid catalysts presents a significant green alternative to traditional liquid acids in various chemical transformations relevant to the synthesis of 4-Amino-3,5-dichlorophenol precursors. Solid acids, such as zeolites, mixed metal oxides, and supported acids, offer advantages in terms of reusability, reduced corrosion, and easier separation from reaction mixtures. dokumen.pub For example, carbon-supported zirconium sulfate (B86663) has been shown to be an efficient water-tolerant solid acid catalyst in related reactions. google.com

Biocatalysis is another promising avenue for the green synthesis of aminophenols. The use of enzymes, such as horseradish peroxidase, can catalyze the oxidation of aminophenols under mild, aqueous conditions, using hydrogen peroxide as a non-toxic oxidant. dokumen.pub This enzymatic approach can be significantly greener than conventional chemical oxidation methods. While not yet specifically reported for 4-Amino-3,5-dichlorophenol, the principles of biocatalytic synthesis of aminophenols and the enzymatic synthesis of halogenated aromatic compounds suggest a viable future direction for its greener production. Current time information in Bangalore, IN.researchgate.netresearchgate.net

The table below summarizes some of the green chemistry approaches applicable to the synthesis of 4-Amino-3,5-dichlorophenol and its precursors.

| Green Chemistry Approach | Description | Potential Application in Synthesis | Relevant Findings |

| Electrochemical Synthesis | Use of electricity to drive chemical reactions, often avoiding harsh reagents. | Direct chlorination of 4-aminophenol or its derivatives. | An electrochemical method using dichloromethane as both solvent and chlorine source has been developed for chlorinating 4-aminophenol derivatives. rsc.org |

| Solid Acid Catalysis | Replacement of liquid acid catalysts with solid, reusable catalysts like zeolites or supported acids. | Synthesis of precursors like 3,5-dichlorophenol (B58162). | Solid acids like zirconium sulfate supported on carbon have shown effectiveness in related reactions and are water-tolerant. dokumen.pubgoogle.com |

| Biocatalysis | Use of enzymes to catalyze reactions under mild and selective conditions. | Synthesis of aminophenols from nitroaromatic compounds or enzymatic halogenation. | Enzymes like horseradish peroxidase can be used for aminophenol synthesis. dokumen.pub Enzymatic methods for halogenating aromatic compounds are also being explored. researchgate.netresearchgate.net |

| Alternative Solvents | Replacing volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or ionic liquids. | Various steps in the synthesis of the target compound and its precursors. | Ionic liquids have been investigated as recyclable solvents and catalysts in a wide range of organic reactions, including those relevant to aminophenol synthesis. thieme-connect.deelectrochem.orgdcu.ie |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times. | Synthesis of heterocyclic compounds and other intermediates. | Microwave-assisted synthesis has been shown to be effective for various organic reactions, potentially reducing energy consumption and reaction times. scielo.org.mx |

Molecular Interactions and Biological Activity of 4 Amino 3,5 Dichlorophenol

Mechanistic Studies on Cellular Interactions

The chemical compound 4-Amino-3,5-dichlorophenol has been a subject of scientific inquiry to understand its interactions at the cellular level. Research has focused on its toxic effects in laboratory settings, its role as a metabolic agent, and its influence on cellular energy processes.

Studies have demonstrated that 4-Amino-3,5-dichlorophenol exhibits acute toxicity in cell cultures. biosynth.comusbio.netsmolecule.com This inherent toxicity necessitates careful handling and assessment in all laboratory and research environments. smolecule.com The compound is known to be harmful if swallowed, comes in contact with the skin, or is inhaled. nih.gov It can also cause skin and serious eye irritation. nih.gov

4-Amino-3,5-dichlorophenol is recognized for its function as a decoupling agent in mitochondrial respiration. biosynth.comusbio.netsmolecule.com This means it can interfere with the process of oxidative phosphorylation, which is the primary mechanism by which cells generate adenosine (B11128) triphosphate (ATP), the main carrier of energy. In in-vitro studies, 4-Amino-3,5-dichlorophenol was found to be as effective as 2,4-dinitrophenol (B41442) in uncoupling oxidative phosphorylation. inchem.org This activity is a key aspect of its biological effects. smolecule.cominchem.org

Role as a Decoupling Agent in Mitochondrial Respiration

Antimicrobial Research and Associated Mechanisms

In addition to its effects on cellular metabolism, 4-Amino-3,5-dichlorophenol has been investigated for its antimicrobial properties.

The antimicrobial activity of 4-Amino-3,5-dichlorophenol is attributed to its ability to interact with thiol groups. biosynth.comusbio.net It is proposed that the compound reacts with thiol groups present in bacterial enzymes or proteins, thereby blocking their essential activity and inhibiting bacterial growth. biosynth.comusbio.net This mechanism of action is a focal point of its antimicrobial potential.

Research indicates that 4-Amino-3,5-dichlorophenol has potential as a broad-spectrum antimicrobial agent. biosynth.comusbio.net Its ability to interfere with fundamental cellular processes in microorganisms suggests that it could be effective against a wide range of bacteria. biosynth.comusbio.net

Inhibition of Bacterial Growth via Thiol Group Interactions

Structure-Activity Relationship (SAR) Investigations of 4-Amino-3,5-dichlorophenol

The biological activity and molecular interactions of 4-Amino-3,5-dichlorophenol are intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) investigations, which explore how the specific arrangement of functional groups and substituents on a molecule influences its biological effects, are crucial for understanding its properties. This section delves into the influence of the halogen and amino substituents on the molecular reactivity of 4-Amino-3,5-dichlorophenol and provides a comparative analysis with structurally related dichlorophenols.

Influence of Halogen and Amino Substituents on Molecular Reactivity

The molecular reactivity of 4-Amino-3,5-dichlorophenol is primarily dictated by the interplay of its three key substituents on the phenol (B47542) ring: two chlorine atoms and one amino group.

Conversely, the amino group (-NH2) at the 4-position is an electron-donating group. smolecule.com Through resonance, the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing its electron density. This electron-donating effect can influence the molecule's ability to participate in electrophilic substitution reactions. The amino group, being basic, can also participate in acid-base reactions. smolecule.com

Research has indicated that 4-Amino-3,5-dichlorophenol can act as a decoupling agent and has shown acute toxicities in cell cultures. smolecule.comusbio.net Its antimicrobial properties are thought to stem from its ability to react with thiol groups in enzymes or proteins, thereby inhibiting their activity. usbio.net

Comparative Analysis with Structurally Related Dichlorophenols

To further elucidate the structure-activity relationships of 4-Amino-3,5-dichlorophenol, a comparative analysis with structurally similar compounds, such as 3,5-Dichlorophenol (B58162) and 4-Amino-2,6-dichlorophenol (B1218435), is informative.

3,5-Dichlorophenol: This compound shares the dichlorination pattern at the 3 and 5 positions with 4-Amino-3,5-dichlorophenol but lacks the amino group at the 4-position. The absence of the electron-donating amino group makes the aromatic ring of 3,5-Dichlorophenol more electron-deficient. This difference in electronic properties can lead to variations in their biological activities and toxicological profiles. For example, a study on the methemoglobin formation induced by 3,5-dichloroaniline (B42879), a related compound, also investigated its metabolite 4-amino-2,6-dichlorophenol, highlighting the importance of the amino group in the toxicological pathway. chemsrc.com

4-Amino-2,6-dichlorophenol: This isomer of 4-Amino-3,5-dichlorophenol has the chlorine atoms positioned at the ortho positions (2 and 6) relative to the hydroxyl group, while the amino group remains at the para position (4). The steric hindrance caused by the chlorine atoms in the ortho positions can significantly influence the molecule's conformation and its ability to bind to biological targets. researchgate.net Studies have shown that 4-Amino-2,6-dichlorophenol is a potent nephrotoxicant, both in vivo and in vitro. mdpi.com Comparative studies have suggested that the positioning of the substituents is critical, with 4-amino-2,6-dichlorophenol showing different regioselectivity in electrophilic substitution reactions due to these steric and electronic effects. The crystal structure of 4-amino-2,6-dichlorophenol reveals a planar molecule with specific hydrogen bonding patterns. researchgate.net

The following interactive data tables provide a summary of key molecular properties for these compounds.

Table 1: Molecular Properties of Dichlorophenol Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents |

| 4-Amino-3,5-dichlorophenol | C₆H₅Cl₂NO | 178.02 | -NH₂ (C4), -Cl (C3, C5) |

| 3,5-Dichlorophenol | C₆H₄Cl₂O | 163.00 | -Cl (C3, C5) |

| 4-Amino-2,6-dichlorophenol | C₆H₅Cl₂NO | 178.02 | -NH₂ (C4), -Cl (C2, C6) |

Derivatization and Chemical Transformations of 4 Amino 3,5 Dichlorophenol

Functional Group Reactivity Studies

The reactivity of 4-Amino-3,5-dichlorophenol is primarily dictated by its amino and hydroxyl functionalities. The electron-donating nature of both the amino and hydroxyl groups activates the benzene (B151609) ring towards electrophilic substitution, while the amino group itself is a potent nucleophile. Conversely, the chlorine atoms are electron-withdrawing, which can influence the reactivity of the aromatic ring. smolecule.com

Acylation Reactions of the Amino Moiety

The amino group of aminophenols is readily acylated. researchgate.net In a reaction analogous to that of similar compounds, the amino moiety of 4-Amino-3,5-dichlorophenol can be expected to undergo acylation. For instance, the acetylation of the closely related 4-amino-2,6-dichlorophenol (B1218435) hydrochloride is achieved by reacting it with acetic anhydride (B1165640) in warm water. cdnsciencepub.com This suggests that 4-Amino-3,5-dichlorophenol would react similarly to form N-(4-hydroxy-2,6-dichlorophenyl)acetamide. The use of acetic anhydride, often in the presence of a base like pyridine, is a common method for such transformations, leading to the formation of an amide linkage. vulcanchem.com The resulting acetylated derivative, N-(4-Amino-3,5-dichlorophenyl)acetamide, can also be synthesized from 4-nitro-3,5-dichloroacetophenone through catalytic hydrogenation to reduce the nitro group, followed by acetylation with acetic anhydride in pyridine.

Table 1: Acylation of Aminophenol Analogues

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 4-Amino-2,6-dichlorophenol hydrochloride | Acetic anhydride/water | 4-acetamido-2,6-dichlorophenol | cdnsciencepub.com |

| 4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol | Acetic anhydride | Acetylated derivative | vulcanchem.com |

Alkylation Reactions of the Amino Moiety

The amino group of 4-Amino-3,5-dichlorophenol is also susceptible to alkylation. smolecule.com Generally, N-alkylation of amines can be achieved by reaction with alkyl halides. wikipedia.org This reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. wikipedia.org For aminophenols, direct alkylation can sometimes lead to a mixture of O- and N-alkylated products. umich.edu To achieve selective N-alkylation, a common strategy involves the protection of the hydroxyl group, followed by alkylation of the amino group and subsequent deprotection. umich.edu Another approach for selective N-alkylation of aminophenols involves imination with an aldehyde, followed by reduction of the resulting imine. umich.edu

A study on the selective alkylation of aminophenols demonstrated that various aminophenols can be selectively alkylated on their amino group by condensation with an aldehyde and subsequent reduction with sodium borohydride (B1222165) in a one-pot reaction, with good to excellent yields. umich.edu While specific examples for 4-Amino-3,5-dichlorophenol are not detailed, the general principles suggest that its amino group can be functionalized through these methods.

Table 2: General Methods for Selective N-Alkylation of Aminophenols

| Method | Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|

| Imination followed by Reduction | 1. Aldehyde 2. Sodium borohydride | Imine | N-alkylated aminophenol | umich.edu |

Synthesis of Novel Derivatives and Analogues

The structural backbone of 4-Amino-3,5-dichlorophenol serves as a template for the synthesis of more complex molecules, particularly through modifications at the amino and hydroxyl positions.

Methodologies for Preparing Substituted Amides and Amines

Substituted amides and amines derived from 4-Amino-3,5-dichlorophenol are key synthetic targets. The preparation of substituted amides can be achieved through the acylation reactions discussed previously, using a variety of carboxylic acid derivatives. smolecule.com

The synthesis of substituted amines often involves multi-step sequences. A notable example is the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkylaminoethanols. This class of compounds is synthesized starting from 4-amino-3,5-dichloroacetophenone, which is first oxidized to 4-amino-3,5-dichlorophenylglyoxal hydrate (B1144303). smolecule.com This intermediate is then reductively aminated with a primary amine, such as tert-butylamine (B42293) or cyclopropylamine, using a reducing agent like sodium borohydride, to yield the desired ethanolamine (B43304) derivative. smolecule.com

Investigation of Glyoxal (B1671930) Hydrate Derivatives for Physiological Applications

The intermediate, 4-amino-3,5-dichlorophenylglyoxal hydrate, is a key precursor in the synthesis of certain ethanolamine derivatives with physiological activity. smolecule.com The synthesis of this glyoxal hydrate is accomplished by the oxidation of 4-amino-3,5-dichloroacetophenone, for which selenium dioxide in a dioxane-water mixture has been shown to be an effective oxidizing agent. cdnsciencepub.com

The subsequent reaction of 4-amino-3,5-dichlorophenylglyoxal hydrate with various amines and a reducing agent provides a pathway to a series of 1-(4-amino-3,5-dihalogeno-phenyl)-ethanolamines. These compounds have been investigated for their effects on β-receptors. smolecule.com

Table 3: Synthesis of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkylaminoethanols

| Amine | Product | Reference |

|---|---|---|

| tert-Butylamine | 1-(4-amino-3,5-dichloro-phenyl)-2-tertiary butylaminoethanol | smolecule.com |

| Cyclopropylamine | 1-(4-amino-3,5-dichloro-phenyl)-2-cyclopropylamino-ethanol | smolecule.com |

| Cyclobutylamine | 1-(4-amino-3,5-dichloro-phenyl)-2-cyclobutylamino ethanol | smolecule.com |

Analytical Methodologies for 4 Amino 3,5 Dichlorophenol and Its Metabolites

Chromatographic Techniques

Chromatographic methods are fundamental for separating 4-Amino-3,5-dichlorophenol from complex matrices.

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of phenols and their derivatives. nih.govnih.gov For compounds like 4-Amino-3,5-dichlorophenol, which are polar, derivatization is often necessary to increase their volatility for GC analysis. chromatographyonline.com A common derivatization technique is silylation, which converts the polar -OH and -NH2 groups into less polar silyl (B83357) ethers and amines, respectively, resulting in improved peak shape and sensitivity during GC-MS analysis. chromatographyonline.comresearchgate.net Another derivatization method involves the use of α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) to form pentafluorobenzyl ethers, which are highly responsive to electron capture detectors (ECD). epa.gov

Solid-phase microextraction (SPME) is a valuable sample preparation technique that can be used prior to GC-MS analysis to concentrate chlorophenols and their metabolites from aqueous samples. chromatographyonline.comresearchgate.net The combination of SPME with on-fiber derivatization simplifies the analytical workflow. chromatographyonline.comresearchgate.net The selection of the stationary phase in the GC column is critical for achieving good separation of various phenol (B47542) isomers. epa.gov

Table 1: GC-MS Parameters for Phenol Analysis

| Parameter | Description | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govchromatographyonline.comresearchgate.net |

| Sample Preparation | Solid-Phase Microextraction (SPME), Derivatization (e.g., silylation, PFBBr) | chromatographyonline.comresearchgate.netepa.gov |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID), Electron Capture Detector (ECD) | epa.gov |

| Application | Analysis of phenols, chlorophenols, and their metabolites in environmental samples. | nih.govchromatographyonline.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of 4-Amino-3,5-dichlorophenol and related compounds, particularly due to their polarity which can make GC analysis challenging without derivatization. ulisboa.pt Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for separating a wide range of phenolic compounds. researchgate.net

Several HPLC methods have been developed for the simultaneous determination of various phenol derivatives, including aminophenols and chlorophenols. researchgate.netnih.gov For instance, a method using a mixed-mode stationary phase containing both strong cation exchange (SCX) and C18 moieties has been successfully used for the separation of aminophenol isomers. nih.gov The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile, is optimized to achieve the desired separation. nih.govsielc.com

Pre-column derivatization can also be used in HPLC to enhance the detectability of phenols. researchgate.netscirp.org Reagents like 4-nitrobenzoyl chloride can be used to create derivatives that have strong UV absorbance, improving the sensitivity of the analysis. scirp.org Detection is commonly performed using a UV detector at a wavelength where the analytes or their derivatives exhibit maximum absorbance. sielc.comscirp.org

Table 2: HPLC Conditions for Aminophenol and Chlorophenol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Mixed-mode SCX/C18 or Primesep 100 | nih.govsielc.com |

| Mobile Phase | Aqueous phosphate (B84403) buffer (pH 4.85):methanol = 85:15 (v/v) or Water/Acetonitrile with acid buffer | nih.govsielc.com |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 285 nm or 275 nm | nih.govsielc.com |

| Application | Simultaneous determination of aminophenol isomers in surface water. | nih.gov |

Gas Chromatography (GC) Applications in Phenol Analysis

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and identification of 4-Amino-3,5-dichlorophenol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules. Both ¹H NMR and ¹³C NMR are utilized to characterize 4-Amino-3,5-dichlorophenol and its derivatives. researchgate.netrsc.org

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. For substituted phenols, the chemical shifts of the aromatic protons can confirm the substitution pattern on the benzene (B151609) ring. rsc.org ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.net The chemical shifts in ¹³C NMR can be used to identify the different carbon atoms in the aromatic ring and any substituent groups. nih.gov Studies on similar substituted phenols have demonstrated the utility of NMR in distinguishing between isomers and in studying intermolecular interactions such as hydrogen bonding. oalib.commdpi.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. okstate.edu The IR spectrum of 4-Amino-3,5-dichlorophenol will exhibit characteristic absorption bands corresponding to the O-H, N-H, C-N, C-O, and C-Cl stretching and bending vibrations. okstate.educdnsciencepub.com

The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. cdnsciencepub.com The N-H stretching vibrations of the primary amino group usually appear as two bands in the 3300-3500 cm⁻¹ region. The presence of strong electron-withdrawing chlorine atoms and the amino group on the phenyl ring will influence the exact frequencies of these vibrations. okstate.edu The C-Cl stretching vibrations are typically found in the lower frequency region of the spectrum. The study of substituted phenols by IR spectroscopy can also provide insights into intramolecular and intermolecular hydrogen bonding. cdnsciencepub.comrsc.org

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Approximate Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 (broad) | cdnsciencepub.com |

| Amino N-H | Stretching | 3300-3500 (two bands) | okstate.edu |

| Aromatic C=C | Stretching | 1500-1600 | okstate.edu |

| C-O | Stretching | 1200-1300 | okstate.edu |

| C-Cl | Stretching | < 800 | okstate.edu |

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a separation technique like GC or HPLC, it provides definitive identification of compounds. researchgate.net

The mass spectrum of 4-Amino-3,5-dichlorophenol shows a molecular ion peak corresponding to its molecular weight. nih.gov Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragment ions, with the M+2 peak being approximately 65% of the intensity of the M peak, and an M+4 peak also being present. The fragmentation pattern observed in the mass spectrum provides valuable structural information. researchgate.net Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom followed by the expulsion of HCN. slideshare.net The fragmentation of chlorophenols can involve the loss of chlorine and CO.

Table 4: Key Mass Spectrometry Data for 4-Amino-3,5-dichlorophenol

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₅Cl₂NO | nih.gov |

| Molecular Weight | 178.01 g/mol | nih.gov |

| m/z of Molecular Ion (M⁺) | 177 | nih.gov |

| Second Highest m/z Peak | 179 | nih.gov |

| Third Highest m/z Peak | 114 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Electrochemical Detection Methods

Electrochemical sensors offer a promising avenue for the detection of phenolic compounds due to their potential for high sensitivity, rapid response, and cost-effectiveness. The detection of 4-Amino-3,5-dichlorophenol can be approached through direct or indirect electrochemical methods, often involving chemically modified electrodes to enhance selectivity and performance.

One noted direct detection mechanism suggests that 4-Amino-3,5-dichlorophenol can react with hydrochloric acid to form a chlorohydrin intermediate, which is electrochemically active and can be detected by an electrochemical detector. usbio.net

Indirect electrochemical protocols have also been developed for phenols and chlorophenols. rsc.orgresearchgate.net A novel approach involves adapting the well-known 4-aminoantipyrine (B1666024) (4-AAP) colorimetric method into an electrochemical format. rsc.orgresearchgate.netrsc.org In this system, a pyrazoline compound, such as 4-aminoantipyrine, acts as a mediator. It chemically reacts with the target phenol to form a quinoneimine product. rsc.orgresearchgate.net This product is electrochemically active, providing an indirect analytical signal for the quantification of the phenol. rsc.orgresearchgate.net The advantage of this electrochemical adaptation is that it does not require an external oxidizing agent, which is necessary in the traditional optical method. rsc.orgresearchgate.net Studies on various chlorophenols, such as 2-chlorophenol, 4-chlorophenol, and 2,4-dichlorophenol (B122985), have demonstrated the viability of this method in drinking water samples. rsc.orgrsc.org The optimal pH for this detection method was found to be 10, as it yielded the highest peak height. rsc.org

Advanced sensor fabrication often employs molecularly imprinted polymers (MIPs) to create selective recognition sites for the target analyte. For instance, a molecularly imprinted electrochemical sensor was developed for 2,4-dichlorophenol (2,4-DCP) by electropolymerizing o-aminothiophenol and gold nanoparticles on an electrode in the presence of the 2,4-DCP template molecule. jlu.edu.cn This creates cavities that are specific to the analyte, leading to high selectivity. The sensor demonstrated a linear response to 2,4-DCP with a low detection limit of 1.5×10⁻⁸ mol/L. jlu.edu.cn While developed for a related compound, this technology represents a sophisticated strategy applicable to 4-Amino-3,5-dichlorophenol.

The performance of electrochemical sensors is heavily dependent on the electrode material. rsc.org Modified electrodes, such as those using graphene nanoplatelets, carbon paste, or noble metals, are continuously being developed to improve the catalytic activity and sensitivity for detecting organic pollutants like chlorophenols. rsc.orggoogle.com

| Method | Target Analyte(s) | Key Principle / Reagent | Detection Limit (LOD) | Source |

|---|---|---|---|---|

| Indirect Electrochemical Detection | Phenol, 2-chlorophenol, 4-chlorophenol, 2,4-dichlorophenol | 4-aminoantipyrine (mediator) forms an electroactive quinoneimine product. | Not specified for all, but deemed analytically useful for drinking water. | rsc.org, rsc.org |

| Molecularly Imprinted Electrochemical Sensor | 2,4-dichlorophenol | Molecularly imprinted polymer of o-aminothiophenol and Au nanoparticles. | 1.5×10⁻⁸ mol/L | jlu.edu.cn |

| Direct Detection | 4-Amino-3,5-dichlorophenol | Reaction with HCl to form a detectable chlorohydrin. | Not specified. | usbio.net |

Advanced Sample Preparation and Derivatization Strategies for Analytical Purposes

Pre-column derivatization is a critical strategy in analytical chemistry to improve the chromatographic behavior and detectability of analytes that may otherwise exhibit poor sensitivity or peak shape. acs.orgshimadzu.com For 4-Amino-3,5-dichlorophenol, derivatization can target either its phenolic hydroxyl group or its amino group, making it amenable to a variety of reagents originally developed for phenols or amino acids. acs.orgnih.gov An ideal derivatization reagent enhances separation and selectivity while being soluble and resistant to interferences. researchgate.net

Derivatization for Gas Chromatography (GC)

For GC analysis, low-volatility polar compounds like chlorophenols often require derivatization to produce more volatile and thermally stable derivatives, leading to improved accuracy, sensitivity, and resolution. acs.org

Silylation : A common technique is silylation, where an active hydrogen is replaced by a silyl group. acs.orgnih.gov Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an effective reagent for this purpose. acs.orgnih.govresearchgate.net The derivatization of chlorophenols with BSTFA can be accomplished rapidly; in acetone, the reaction is complete within 15 seconds at room temperature. acs.orgnih.gov This is significantly faster than in other solvents, which might take over an hour. nih.gov The resulting silylated derivatives exhibit sharper peaks and enhanced thermal stability compared to their underivatized forms. acs.org

Acylation and Alkylation : Other GC-based methods involve acylation or alkylation. Simultaneous derivatization and extraction have been achieved using acetic anhydride (B1165640) as the derivatization reagent for various chlorophenols. nih.gov Another approach uses methyl chloroformate, which reacts with chlorophenols retained on a solid-phase extraction column to form derivatives that can be eluted with hexane (B92381) and analyzed by GC-MS. tandfonline.com This method achieved low detection limits, ranging from 0.010 to 0.423 µg/L. tandfonline.com

Derivatization for High-Performance Liquid Chromatography (HPLC)

Pre-column derivatization for HPLC often aims to attach a fluorophore or a chromophore to the analyte to enhance detection by fluorescence or UV-Vis detectors.

Fluorescent Labeling : For the phenolic group, a reagent such as 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) can be used. scirp.org This reagent reacts with phenols in a borate (B1201080) buffer (pH 9.0) at room temperature, with a reaction time of just 3 minutes. scirp.org The resulting derivatives can be detected with high sensitivity using HPLC with fluorescence detection. scirp.org

Derivatization of the Amino Group : The amino group on 4-Amino-3,5-dichlorophenol allows for the use of reagents typically employed for amino acid analysis. shimadzu.comnih.gov

4-chloro-3,5-dinitrobenzotrifluoride (CNBF) readily reacts with primary amines. nih.gov The reaction is typically carried out in a pH 9.0 borate buffer at 60°C for 30 minutes, yielding derivatives with strong UV absorbance, detectable around 260 nm. nih.gov

o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are other well-known reagents that react quickly with amino acids at room temperature. shimadzu.com These reactions can be automated in modern HPLC systems, where the sample and reagents are mixed directly in the autosampler needle, reducing manual labor and reagent consumption. shimadzu.comnih.gov This "in-needle" derivatization improves throughput by eliminating the need for separate reaction vials. nih.gov

| Technique | Reagent | Analyte Group | Analytical Method | Key Conditions | Source |

|---|---|---|---|---|---|

| Silylation | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl | GC-MS | Acetone solvent, room temp, 15 sec reaction | acs.org, nih.gov |

| Alkylation | Methyl Chloroformate | Hydroxyl | GC-MS | On-column reaction after solid-phase extraction | tandfonline.com |

| Acylation | Acetic Anhydride | Hydroxyl | GC-MS | Simultaneous extraction and derivatization (1 min) | nih.gov |

| Fluorescent Labeling | DMEQ-COCl | Hydroxyl | HPLC-Fluorescence | pH 9.0 borate buffer, room temp, 3 min reaction | scirp.org |

| UV Labeling | 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) | Amino | HPLC-UV | pH 9.0 borate buffer, 60°C, 30 min reaction | nih.gov |

| Fluorescent Labeling | o-phthalaldehyde (OPA) / FMOC | Amino | HPLC-Fluorescence | Automated in-needle reaction at room temperature | shimadzu.com |

Environmental Fate and Ecotoxicological Implications of 4 Amino 3,5 Dichlorophenol

Occurrence and Formation in Environmental Matrices

As an Oxidation Product of Pharmaceutical Contaminants (e.g., Diclofenac)

4-Amino-3,5-dichlorophenol has been identified as an oxidation and degradation product of the common non-steroidal anti-inflammatory drug, diclofenac (B195802). mdpi.comdntb.gov.ua The widespread use of diclofenac leads to its presence in wastewater and, subsequently, in various environmental compartments. Through processes such as oxidation, diclofenac can be transformed into several byproducts, including 4-Amino-3,5-dichlorophenol. mdpi.commdpi.com The formation of this compound can also occur during the reaction of dichloroaniline with hydroxyl radicals. researchgate.net

Degradation Pathways and Remediation Strategies

The presence of 4-Amino-3,5-dichlorophenol in the environment has prompted research into effective methods for its removal and degradation.

Photocatalytic Degradation Processes

Photocatalytic degradation is a promising advanced oxidation process for breaking down organic pollutants. Research has indicated that 4-Amino-3,5-dichlorophenol can be targeted by such processes. smolecule.com These methods typically involve the use of a semiconductor photocatalyst, like titanium dioxide (TiO2), which, when illuminated with UV light, generates highly reactive hydroxyl radicals that can mineralize organic compounds. researchgate.net While specific studies on the complete photocatalytic degradation pathway of 4-Amino-3,5-dichlorophenol are ongoing, the principle has been successfully applied to similar phenolic compounds and the parent compound, diclofenac. smolecule.comresearchgate.netpwr.edu.pl

Efficacy of Membrane Filtration Technologies (e.g., Nanofiltration) for Removal

Nanofiltration is a membrane-based separation process used in water treatment. Studies have investigated its effectiveness in removing 4-Amino-3,5-dichlorophenol from aqueous solutions. Research has shown that the removal efficiency of 4-Amino-3,5-dichlorophenol by selected commercial nanofiltration membranes can be poor. mdpi.comdntb.gov.uanih.gov The presence of the amino group in the molecule appears to significantly reduce the separation efficiency, even with dense aromatic polymer membranes. mdpi.com Factors such as pH and the presence of natural organic matter (NOM) did not substantially improve the retention of this compound by the membranes tested. mdpi.comnih.gov However, pre-ozonation of the water has been shown to potentially improve the retention of such pollutants. mdpi.comnih.gov

Table 1: Nanofiltration Membrane Performance for 4-Amino-3,5-dichlorophenol Removal

| Membrane Type | Retention Efficiency | Influencing Factors | Reference |

|---|---|---|---|

| Commercial Polymer Membranes (HL, TS40, TS80, DL) | Poor | The presence of the amino group significantly reduces separation efficiency. pH and NOM have little effect. | mdpi.comnih.gov |

| - | Pre-ozonation may improve retention. | - | mdpi.com |

Biotransformation and Microbial Degradation Studies

Biotransformation by microorganisms presents a potential pathway for the environmental degradation of 4-Amino-3,5-dichlorophenol. While direct studies on the microbial degradation of this specific compound are limited, research on related compounds provides insights. For instance, the biotransformation of 3,5-dichloroaniline (B42879), a structurally similar compound, can involve aromatic ring oxidation to form aminophenol metabolites. nih.gov Some bacterial strains, such as Pseudomonas moorei KB4, have been shown to degrade diclofenac, a process that can lead to the formation of various amines. mdpi.com The metabolism of 2:6- and 3:5-dichloronitrobenzene in rabbits has been shown to produce 4-amino-3:5-dichlorophenol, indicating that biological systems can form this compound. scispace.com Further research is needed to isolate and characterize microbial strains capable of effectively degrading 4-Amino-3,5-dichlorophenol and to elucidate the specific enzymatic pathways involved.

Environmental Toxicity Assessment

The potential for adverse effects on aquatic ecosystems is a key concern for environmental contaminants. 4-Amino-3,5-dichlorophenol has been shown to exhibit acute toxicity in cell cultures. smolecule.comusbio.net It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. nih.gov It also causes skin and serious eye irritation. nih.gov

Toxicity data for the related compound, 3,5-dichlorophenol (B58162), indicates that it is toxic to aquatic organisms. psu.edu Studies on 3,5-dichlorophenol have reported the following toxicity values:

Algae: 72-hour IC50 of 2.8 mg/l psu.edu

Daphnids: 48-hour EC50 of 2.8 mg/l psu.edu

Fish: 96-hour LC50 of 2.9 mg/l psu.edu

Based on these findings, 3,5-dichlorophenol is classified as toxic to aquatic life with possible long-term adverse effects. psu.edu While these data pertain to a related compound, they suggest that 4-Amino-3,5-dichlorophenol may also pose a risk to the aquatic environment. Research has also suggested that 4-amino-2,6-dichlorophenol (B1218435), another isomer, can induce renal oxidative stress. nih.gov

Table 2: Ecotoxicity Data for 3,5-Dichlorophenol

| Organism | Test Duration | Endpoint | Value (mg/l) | Reference |

|---|---|---|---|---|

| Algae | 72 hours | IC50 | 2.8 | psu.edu |

| Daphnids | 48 hours | EC50 | 2.8 | psu.edu |

| Fish | 96 hours | LC50 | 2.9 | psu.edu |

Ecotoxicological Impact on Aquatic Organisms

The ecotoxicity of 4-Amino-3,5-dichlorophenol and related chlorinated phenols has been the subject of various studies to determine their effects on aquatic life. mdpi.com Chlorophenols, in general, are recognized as persistent and toxic environmental pollutants. d-nb.infonih.gov Their toxicity tends to increase with the number of chlorine atoms attached to the phenolic ring. nih.gov

Research indicates that 4-Amino-3,5-dichlorophenol exhibits toxicity to aquatic organisms. Studies on the aquatic plant Lemna gibba (duckweed) have shown that exposure to a substance containing 4-Amino-3,5-dichlorophenol can inhibit growth. The 7-day EC50 values, which represent the concentration at which 50% of the maximum effect is observed, were determined for various growth parameters. europa.eu

Table 1: Ecotoxicity of a substance containing 4-Amino-3,5-dichlorophenol on Lemna gibba

| Endpoint | 7-day EC50 (mg/L) |

|---|---|

| Inhibition of specific growth rate (fronds) | 22.1 europa.eu |

| Inhibition of specific growth rate (dry weight) | 18.3 europa.eu |

| Inhibition of yield (fronds) | 8.55 europa.eu |

Data sourced from ECHA registration dossier for a substance containing 4-amino-3,5-dichlorophenol. europa.eu

While specific data for 4-Amino-3,5-dichlorophenol across a wide range of aquatic species is limited in the provided results, the broader class of chlorophenols, including dichlorophenols, has been shown to be toxic to various aquatic organisms, including fish and invertebrates. scientificwebjournals.comresearchgate.net For instance, 2,4-dichlorophenol (B122985) has a reported 96-hour LC50 (lethal concentration for 50% of the test subjects) of 3.9 mg/L for zebrafish. scientificwebjournals.com The toxicity of these compounds can lead to disruptions in behavior, growth, reproduction, and development in aquatic organisms. mdpi.com

Potential for Formation of Carcinogenic Degradation Products (e.g., N-nitrosamines)

A significant concern regarding aromatic amines like 4-Amino-3,5-dichlorophenol is their potential to form N-nitrosamines, a class of compounds known for their carcinogenic properties. mdpi.compjoes.com N-nitrosamines can be formed when secondary or tertiary amines react with nitrosating agents, such as nitrite (B80452), under specific conditions. pjoes.comfreethinktech.com This reaction can occur in various environmental compartments, including water and soil, as well as in vivo. pjoes.com

The formation of N-nitrosamines is a complex process influenced by several factors, including the chemical structure of the amine, the concentration of nitrosating agents, and the pH of the environment. pjoes.comnih.gov While the direct formation of N-nitrosamines from 4-Amino-3,5-dichlorophenol was not explicitly detailed in the search results, the presence of an amino group on the aromatic ring makes it a potential precursor for such reactions. pjoes.com The degradation of aromatic amines can contribute to the pool of compounds that may lead to the formation of N-nitrosamines, posing a potential threat to both environmental and human health. mdpi.com

Bioavailability and Environmental Mobility Studies

The environmental mobility and bioavailability of 4-Amino-3,5-dichlorophenol are key factors in determining its potential for exposure and ecological impact. As a chlorophenol derivative, its behavior in the environment is influenced by factors such as its water solubility, its tendency to adsorb to soil and sediment, and the pH of the surrounding medium. cdc.gov

Chlorophenols are generally considered to have low to moderate bioconcentration potential and are moderately persistent in the environment. cdc.gov Their mobility in soil and water is pH-dependent. At lower pH values, they are more likely to be in their protonated form, which increases their tendency to volatilize and adsorb to soil particles. cdc.gov Conversely, at neutral to alkaline pH, they are more likely to exist as the phenolate (B1203915) anion, which decreases volatilization and increases mobility in soil. cdc.gov

Studies on the nanofiltration of 4-Amino-3,5-dichlorophenol, an oxidation product of the pharmaceutical diclofenac, have shown that it has poor separation efficiency with certain commercial membranes, regardless of pH and the presence of natural organic matter. mdpi.com This suggests a potential for this compound to persist and be mobile in water treatment systems. The interaction of such compounds with soil is often correlated with the total organic carbon content of the soil. researchgate.net The lower the hydrophobicity (as indicated by a low octanol-water partition coefficient, log KOW), the smaller the impact of particles on their bioavailability is generally expected to be. researchgate.net

Applications in Chemical Synthesis and Materials Science Research Focus

Intermediate in Pharmaceutical Compound Synthesis

4-Amino-3,5-dichlorophenol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. smolecule.comcymitquimica.com Its molecular structure, featuring an aromatic ring substituted with amino, hydroxyl, and chloro groups, provides a versatile scaffold for building more complex drug molecules. smolecule.com The presence of chlorine atoms can influence the reactivity and biological activity of the final pharmaceutical product. smolecule.com

One notable application is in the synthesis of 1-(4-amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanol, a compound with activity on β-receptors. google.com The synthesis involves the reduction of a 4-amino-3,5-dichloro-phenylglyoxal hydrate (B1144303) in the presence of an appropriate amine. google.com This highlights the role of 4-amino-3,5-dichlorophenol derivatives in creating compounds with specific physiological activities.

Role in Agrochemical Development (Pesticides, Herbicides)

In the field of agrochemical development, 4-Amino-3,5-dichlorophenol and its derivatives are utilized in the formulation of pesticides and herbicides. smolecule.com The biological activity of these compounds is key to their effectiveness in crop protection. For instance, 2,6-dichloro-4-aminophenol, also known as 3,5-dichloro-4-hydroxyaniline, is an intermediate in the synthesis of the pesticide fluorourea.

The compound dicloran's major metabolite is 4-amino-3,5-dichlorophenol. inchem.org While dicloran and its metabolite have been shown to inhibit mitochondrial electron transport and uncouple oxidative phosphorylation in vitro, these effects are not observed in vivo due to the rapid conjugation and deactivation of the metabolite in the liver. inchem.org This demonstrates the importance of understanding the metabolic pathways of such compounds in assessing their biological impact. Furthermore, a preparation method for the urea (B33335) pesticide lufenuron (B1675420) utilizes 4-amino-2,5-dichlorophenol (B1313016) as a starting material, showcasing the relevance of chlorinated aminophenols in creating modern agrochemicals. google.com

Utilization in Dye and Pigment Manufacturing

The chemical properties of 4-Amino-3,5-dichlorophenol make it a valuable component in the manufacturing of dyes and pigments. smolecule.com Its aromatic structure is a common feature in many colorants. Azo dyes, which contain the -N=N- group, are a significant class of dyes, and their synthesis often involves aromatic amines. roadmaptozero.com While direct evidence for the use of 4-Amino-3,5-dichlorophenol in specific, commercially available dyes is limited in the provided search results, its structural motifs are consistent with those found in dye intermediates. smolecule.comrangudhyog.com The general process of dye manufacturing often involves the introduction of substituents like amino and hydroxyl groups onto aromatic rings, followed by coupling reactions to form the final dye molecule. epa.gov

Development of Sensors and Analytical Tools

Recent research has explored the use of 4-Amino-3,5-dichlorophenol in the development of sensors and analytical tools. biosynth.com The compound can act as a decoupling agent and is used as a regulatory control for the analysis of hydroxyl groups. biosynth.com Its reaction with hydrochloric acid to form chlorohydrin can be detected by an electrochemical detector, a principle that has been proposed for its use in analytical chemistry. biosynth.comusbio.net

Furthermore, the development of sensors for detecting hazardous phenolic compounds is an active area of research. mdpi.com While the provided information does not detail a specific sensor for 4-Amino-3,5-dichlorophenol itself, the methodologies described for detecting other phenolic compounds, such as those based on graphene and conducting polymers, could potentially be adapted for its detection. mdpi.com The ability to functionalize sensor materials to selectively bind to target analytes is a key aspect of modern sensor design.

Conclusion and Future Research Perspectives

Synthesis and Optimization Challenges

The synthesis of 4-Amino-3,5-dichlorophenol is foundational to its application, yet current methodologies present distinct challenges that invite further research and optimization. Common synthetic strategies include the multi-step conversion of precursors like 3,5-dichloroaniline (B42879) or 3,5-dichlorophenol (B58162). smolecule.comacs.org One documented route involves the nitration of 3,5-dichloroaniline, followed by the reduction of the nitro group. smolecule.com Another approach starts with the nitration of 3,5-dichlorophenol, which unfortunately yields a mixture of 2-nitro and 4-nitro regioisomers, necessitating challenging separation steps. acs.org

A prevalent method involves the diazotization of sulfanilic acid, subsequent coupling with m-chlorophenol to form an azo compound, and finally, reduction to yield the target molecule. google.compatsnap.com While feasible, this process requires precise control over temperature and reaction times to optimize yield and purity. smolecule.comgoogle.com Prior art methods have been noted for issues such as low yield, low product purity, and the instability of diazonium salt intermediates, which complicates large-scale production. google.compatsnap.com

Future research should focus on developing more efficient, cost-effective, and scalable synthetic pathways. The use of continuous flow microchannel reactors, for instance, has been proposed for the synthesis of the related 4-amino-3-chlorophenol (B108459) to improve safety and yield, a technology that could be adapted for its dichlorinated analog. google.compatsnap.com Optimization of catalyst systems, exploration of novel protecting group strategies, and development of greener synthetic routes using less hazardous reagents are critical areas for advancement.

| Synthesis Route | Starting Materials | Key Intermediates | Reported Challenges & Optimization Areas |

| Nitration-Reduction | 3,5-dichloroaniline | 3,5-dichloro-nitroaniline | Optimization of reduction step; catalyst efficiency. smolecule.com |

| Nitration of Phenol (B47542) | 3,5-dichlorophenol | Mixture of 2-nitro and 4-nitro-3,5-dichlorophenol | Regioisomer separation; improving selectivity of nitration. acs.org |

| Diazotization-Coupling-Reduction | Sulfanilic acid, m-chlorophenol | Diazonium salt, Azo compound | Instability of diazonium salt; precise temperature control; improving yield and purity. google.compatsnap.com |

Expanding Biological Activity Profiling

The known biological activities of 4-Amino-3,5-dichlorophenol currently provide a snapshot of its potential, primarily centered on its toxicity and antimicrobial properties. It is known to exhibit acute toxicity in cell cultures and functions as a decoupling agent in mitochondrial respiration. smolecule.comusbio.net Its utility as a broad-spectrum antimicrobial agent is attributed to its ability to inhibit bacterial growth by reacting with thiol groups in essential proteins and enzymes. usbio.net Furthermore, it has been identified as a urinary metabolite of the fungicide Dichloran, highlighting its relevance in the toxicological assessment of parent agricultural compounds. nih.gov

The future of biological profiling for this compound lies in a more systematic and expanded screening approach. Research should move beyond general toxicity to elucidate specific molecular targets and mechanisms of action. Investigating its potential as a lead compound or intermediate for pharmaceuticals and agrochemicals is a promising avenue. smolecule.combloomtechz.com The structural motifs of the compound—a substituted aminophenol—are common in biologically active molecules. Therefore, a comprehensive screening against various enzyme classes, receptors, and microbial strains could uncover novel therapeutic or agrochemical applications. This includes exploring its efficacy against drug-resistant bacteria and fungi, its potential as an anti-cancer agent through derivatization, or its role in modulating specific cellular signaling pathways. researchgate.net

| Biological Activity | System/Organism Studied | Observed Effect/Mechanism | Reference |

| Acute Toxicity | Cell Cultures | Decoupling agent in mitochondrial respiration. | smolecule.comusbio.net |

| Antimicrobial | Bacteria | Inhibition of growth by reacting with thiol groups in enzymes/proteins. | usbio.net |

| Metabolite | In vivo (from Dichloran) | Identified as a major urinary metabolite of the fungicide Dichloran. | nih.gov |

| Intermediate | General | Used in the synthesis of agrochemicals and pharmaceuticals. | smolecule.combloomtechz.com |

Environmental Monitoring and Remediation Innovation

As a member of the chlorophenol class of compounds, 4-Amino-3,5-dichlorophenol is of environmental interest due to the persistence and potential toxicity of related chemicals. cdc.gov Chlorophenols have been detected in various environmental matrices, including water and soil, and their environmental fate is often pH-dependent. cdc.gov The resistance of chlorophenols to biodegradation tends to increase with the number of chlorine atoms on the aromatic ring, suggesting that 4-Amino-3,5-dichlorophenol may be moderately persistent. cdc.gov

Innovation in environmental monitoring requires the development of sensitive and selective analytical methods. While standard techniques like HPLC and gas chromatography-mass spectrometry (GC-MS) are applicable, advancements can be made. europa.eubiosynth.com Pre-column derivatization to attach a fluorescent tag is a strategy used for other chlorophenols to enhance detection sensitivity in HPLC analysis. scirp.org Another innovative approach involves its reaction with hydrochloric acid to form a chlorohydrin, which can be detected with an electrochemical detector. usbio.net

For remediation, advanced oxidation processes (AOPs) show significant promise. Research into the photocatalytic degradation of 4-Amino-3,5-dichlorophenol using shape-controlled nanocrystalline titanium dioxide has been explored, representing a key area for innovation. researchgate.net Future work should focus on optimizing these remediation technologies, assessing the toxicity of degradation byproducts, and developing field-deployable sensors for real-time environmental monitoring.

| Area | Technique/Innovation | Principle |

| Monitoring | HPLC with Derivatization | Chemical modification of the phenol group to attach a fluorescent or UV-absorbing tag, increasing detection sensitivity and selectivity. scirp.org |

| Monitoring | Electrochemical Detection | Reaction with HCl to form a detectable chlorohydrin, offering a potentially simple and rapid analytical method. usbio.net |

| Remediation | Photocatalysis | Use of semiconductor nanocrystals (e.g., TiO₂) and light to generate reactive oxygen species that degrade the compound into simpler, less harmful substances. researchgate.net |

Advanced Materials and Derivatization Applications

The true potential of 4-Amino-3,5-dichlorophenol may lie in its use as a building block for advanced materials and novel derivatives. The amino and hydroxyl functional groups, combined with the chlorinated aromatic ring, provide multiple reaction sites for chemical modification. smolecule.com The amino group can readily undergo reactions like acylation and alkylation to create a wide array of derivatives. smolecule.com

This compound serves as a known intermediate in the synthesis of dyes and pigments. smolecule.com This concept can be extended to the creation of functional materials. For example, related dichlorinated aromatic amines have been used to synthesize azo compounds that form the basis of photosensitive, self-assembling materials. rsc.org This opens up possibilities for using 4-Amino-3,5-dichlorophenol in the development of liquid crystals, organic light-emitting diodes (OLEDs), or molecular sensors.

Furthermore, derivatization is a key strategy in medicinal chemistry. The core structure can be elaborated to produce compounds with specific physiological activities. For instance, the related 4-amino-3,5-dichloro-acetophenone is a precursor for synthesizing 4-amino-3,5-dichloro-phenyl-ethanolamines, a class of compounds with activity on β-receptors. google.com Similarly, the 3,5-dichlorophenol skeleton is used to build complex molecules that act as receptor antagonists. acs.org Future research should systematically explore derivatization reactions (e.g., etherification, esterification, diazotization-coupling) to build libraries of new compounds and screen them for applications in materials science, electronics, and pharmacology.

| Derivatization Reaction | Resulting Compound Class | Potential Application |

| Azo Coupling | Azo Dyes / Compounds | Dyes, Pigments, Photosensitive Materials, Liquid Crystals. smolecule.comrsc.org |

| Acylation / Alkylation | Amides / Substituted Amines | Pharmaceutical Intermediates, Polymer Building Blocks. smolecule.com |

| Oxidation & Reductive Amination | Phenyl-ethanolamines | Biologically Active Compounds (e.g., β-receptor active agents). google.com |

| Etherification / Esterification | Ethers / Esters | Advanced Material Precursors, Medicinal Chemistry Scaffolds. |

常见问题

What are the recommended synthetic pathways for 4-Amino-3,5-dichlorophenol, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

4-Amino-3,5-dichlorophenol can be synthesized via reductive dehalogenation of its nitro precursor (e.g., 3,5-dichloro-4-nitrophenol) using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol. Optimization involves:

- Temperature control : Maintain 50–60°C to prevent side reactions.

- Catalyst loading : Use 5–10% Pd-C for efficient nitro group reduction.

- Purification : Recrystallize from ethanol/water (1:3 v/v) to achieve >95% purity.

Contaminants like 3,5-dichloroaniline may form under acidic conditions; adjust pH to 7–8 during workup to suppress this .

How can structural ambiguities in 4-Amino-3,5-dichlorophenol derivatives be resolved using crystallographic techniques?

Methodological Answer:

X-ray crystallography is critical for resolving structural ambiguities. For example, the crystal structure of 4-Amino-3,5-dichlorobenzenesulfonamide (a derivative) was determined using single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å). Key steps:

- Crystal growth : Slow evaporation of DMF/water solutions yields diffraction-quality crystals.

- Data collection : Measure at 293 K with a Bruker SMART CCD detector.

- Refinement : Use SHELXL-97 to refine positional and thermal parameters. This method confirmed the sulfonamide group’s orientation and hydrogen-bonding network .

What analytical methods are suitable for quantifying trace levels of 4-Amino-3,5-dichlorophenol in environmental matrices?

Methodological Answer:

HPLC-UV/MS is preferred for environmental analysis:

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile phase : Acetonitrile/0.1% formic acid (70:30 v/v), flow rate 1.0 mL/min.

- Detection : UV at 254 nm or MS/MS (ESI⁻, m/z 192 → 156).

Calibration : Prepare standards in deionized water (0.1–10 µg/L, R² > 0.995). For soil samples, use Soxhlet extraction with dichloromethane, followed by SPE cleanup .

How can researchers resolve contradictions in reported degradation pathways of 4-Amino-3,5-dichlorophenol in soil?

Methodological Answer:

Contradictions arise from varying microbial communities and redox conditions. A systematic approach includes:

Controlled microcosm studies : Incubate soil spiked with ¹⁴C-labeled compound under aerobic/anaerobic conditions.

Metabolite tracking : Use LC-QTOF-MS to identify intermediates (e.g., 4-amino-2,6-dichloroaniline).

Cross-validation : Compare with genomic data (16S rRNA sequencing) to link degradation pathways to specific microbial taxa .

What strategies mitigate interference from co-eluting compounds in chromatographic analysis of 4-Amino-3,5-dichlorophenol?

Methodological Answer:

Interference mitigation involves:

- Column selectivity : Switch to a phenyl-hexyl column for better separation of polar metabolites.

- Derivatization : Treat samples with dansyl chloride to enhance UV/fluorescence detection specificity.

- Matrix-matched calibration : Prepare standards in blank matrix extracts to compensate for ion suppression in MS .

How does the electronic structure of 4-Amino-3,5-dichlorophenol influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing Cl groups meta to the -NH₂ group activate the para position for substitution. Computational modeling (DFT, B3LYP/6-311+G(d,p)) reveals:

- HOMO-LUMO gaps : 5.2 eV, indicating moderate electrophilicity.

- Reactivity sites : Electrophilic aromatic substitution occurs preferentially at the para position to -NH₂. Experimental validation via nitration (HNO₃/H₂SO₄) yields 4-amino-3,5-dichloro-2-nitrophenol as the major product .

What are the key challenges in tracking 4-Amino-3,5-dichlorophenol’s environmental persistence, and how can isotopic labeling address them?

Methodological Answer:

Challenges include low environmental concentrations and rapid metabolite transformation. Stable isotope probing (SIP) using ¹³C- or ¹⁵N-labeled compounds enables:

- Mass balance studies : Track parent compound and metabolites via LC-HRMS.

- Mineralization assessment : Measure ¹³CO₂ evolution in aerobic systems.

- Bioavailability studies : Use autoradiography with ¹⁴C-labeled analogs to map soil sorption .

How can researchers validate the purity of 4-Amino-3,5-dichlorophenol batches using orthogonal analytical techniques?

Methodological Answer:

Combine HPLC , NMR , and melting point analysis :

HPLC : Purity >98% (area normalization, 254 nm).

¹H NMR (DMSO-d₆): δ 6.85 (s, 2H, aromatic), δ 5.20 (s, 2H, -NH₂).

Melting point : 155–162°C (lit. range).

Discrepancies indicate impurities; further purify via column chromatography (silica gel, ethyl acetate/hexane 1:4) .

What are the implications of 4-Amino-3,5-dichlorophenol’s pKa on its solubility and extraction efficiency?

Methodological Answer:

The compound’s pKa (~8.2) dictates pH-dependent solubility:

- Acidic conditions (pH < 6) : Protonated -NH₂ group enhances water solubility (up to 1.2 g/L).

- Basic conditions (pH > 9) : Deprotonation increases hydrophilicity but risks hydrolysis.

For extraction, adjust sample pH to 6–7 and use tert-butyl methyl ether (MTBE) for liquid-liquid extraction (recovery >85%) .

How can conflicting toxicity data for 4-Amino-3,5-dichlorophenol be reconciled across studies?

Methodological Answer:

Contradictions often stem from differing test organisms or exposure durations. Mitigation strategies:

Retrosynthesis Analysis